Dehydroachillin

Catalog No.
S525575
CAS No.
36150-07-9
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroachillin

CAS Number

36150-07-9

Product Name

Dehydroachillin

IUPAC Name

6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3

InChI Key

SKNVIAFTENCNGB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

dehydroleucodin, dehydroleucodine

Canonical SMILES

CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C(=CC2=O)C

The exact mass of the compound Dehydroleucodine is 244.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dehydroachillin is a guaianolide-type sesquiterpene lactone naturally occurring in plants of the Asteraceae family, such as *Achillea* species. Its core chemical structure features an α,β-unsaturated γ-lactone moiety, a key functional group responsible for its biological activities, including well-documented anti-inflammatory and cytotoxic properties. This reactive center enables Dehydroachillin to act as a Michael acceptor, forming covalent bonds with nucleophilic residues on target proteins, a mechanism central to its function in modulating cellular signaling pathways like NF-κB. This compound serves as a valuable tool for investigating inflammation, apoptosis, and cell proliferation.

Substituting high-purity Dehydroachillin with crude plant extracts or even closely related sesquiterpene lactones introduces significant variables that can compromise experimental reproducibility and lead to incorrect conclusions. Crude *Achillea* extracts contain a complex mixture of dozens of compounds, including flavonoids, tannins, and other sesquiterpenes, which can have synergistic, antagonistic, or confounding biological effects. Furthermore, the specific bioactivity of sesquiterpene lactones is highly dependent on precise structural features, such as the stereochemistry and presence of reactive moieties like the α-methylene-γ-lactone group. Replacing Dehydroachillin with its saturated analog, Achillin, for instance, would eliminate the primary site for covalent modification of target proteins, leading to a dramatic loss of potency and a different mechanism of action. For studies requiring a defined mechanism and quantifiable dose-response, procuring the isolated, structure-verified compound is essential.

Potent NF-κB Pathway Inhibition Compared to Co-Isolated Analogs

In an electrophoretic mobility shift assay (EMSA) designed to measure the inhibition of NF-κB, Dehydroachillin demonstrated potent activity with an IC50 value of 0.3 µM. This was significantly more potent than other sesquiterpene lactones isolated from the same source, such as 8-α-angeloyloxy-cumambrin B (IC50 = 1.6 µM) and leucodin (IC50 = 4.4 µM).

Evidence DimensionNF-κB Inhibition (IC50)
Target Compound Data0.3 µM
Comparator Or BaselineLeucodin: 4.4 µM
Quantified Difference~14.7-fold more potent than Leucodin
ConditionsIn vitro electrophoretic mobility shift assay (EMSA) using nuclear extracts from stimulated J774A.1 macrophages.

For researchers studying NF-κB-mediated inflammation, this demonstrates higher specific potency, allowing for use at lower concentrations and reducing the risk of off-target effects compared to common, co-isolated analogs.

Structurally-Defined Covalent Mechanism Absent in Saturated Analog Achillin

The anti-inflammatory and cytotoxic activity of many sesquiterpene lactones, including Dehydroachillin, is critically dependent on the α-methylene-γ-lactone moiety. This structural feature acts as an electrophilic 'warhead' (a Michael acceptor) that forms a covalent bond with nucleophilic residues, such as cysteine, in target proteins like IKK and p65, thereby inhibiting the NF-κB pathway. The direct precursor, Achillin, lacks this α,β-unsaturation and is therefore unable to engage in this covalent mechanism, resulting in significantly lower biological activity.

Evidence DimensionRequired Structural Moiety for Covalent Inhibition
Target Compound DataContains α-methylene-γ-lactone (Michael acceptor)
Comparator Or BaselineAchillin (lacks this feature)
Quantified DifferenceQualitative mechanistic difference (covalent vs. non-covalent)
ConditionsGeneral structure-activity relationship for covalent inhibition of NF-κB pathway proteins by sesquiterpene lactones.

This provides a clear mechanistic rationale for selecting Dehydroachillin over its saturated analog, Achillin, for studies targeting pathways modulated by covalent inhibitors, ensuring the intended biological effect is tested.

Demonstrated Solubility in Standard Laboratory Solvents for In Vitro Assays

Dehydroachillin is readily soluble in dimethyl sulfoxide (DMSO), a standard polar aprotic solvent used for preparing stock solutions in a vast majority of in vitro biological assays. This established compatibility ensures seamless integration into high-throughput screening, cell culture experiments, and other common laboratory workflows without the need for complex formulation development involving less common or potentially interfering solvents.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in DMSO
Comparator Or BaselineWater-insoluble compounds requiring complex formulation
Quantified DifferenceQualitative handling and processability advantage
ConditionsStandard laboratory conditions for preparing stock solutions for in vitro biological testing.

This simplifies procurement and experimental setup, as it confirms compatibility with the most common solvent vehicle for cell-based and biochemical assays, reducing time spent on formulation and ensuring reliable compound delivery.

High-Potency Probing of NF-κB Mediated Inflammatory Pathways

Due to its ~15-fold higher potency in inhibiting NF-κB compared to co-isolated analogs like leucodin, Dehydroachillin is the preferred choice for studies requiring specific and potent modulation of this pathway at sub-micromolar concentrations. This is critical for minimizing off-target effects in cellular models of inflammation.

Structure-Activity Relationship (SAR) Studies of Covalent Inhibitors

As a well-defined covalent inhibitor, Dehydroachillin serves as an excellent reference compound. Its activity can be directly contrasted with non-covalent analogs (like its saturated form, Achillin) to specifically isolate and quantify the contribution of the covalent binding mechanism to the overall biological effect in drug discovery and chemical biology.

Screening for Antiproliferative Agents in Oncology Cell Lines

The established cytotoxicity of Dehydroachillin, coupled with its reliable solubility in DMSO, makes it a suitable candidate for inclusion in screening panels against various cancer cell lines. Its defined structure allows for reproducible dose-response curves, a requirement for identifying sensitive cell lines and elucidating mechanisms of action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

244.109944368 Da

Monoisotopic Mass

244.109944368 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Bailon-Moscoso N, González-Arévalo G, Velásquez-Rojas G, Malagon O, Vidari G, Zentella-Dehesa A, Ratovitski EA, Ostrosky-Wegman P. Correction: Phytometabolite Dehydroleucodine Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Human Astrocytoma Cells through p73/p53 Regulation. PLoS One. 2017 Mar 9;12(3):e0173648. doi: 10.1371/journal.pone.0173648. eCollection 2017. PubMed PMID: 28278226; PubMed Central PMCID: PMC5344509.
2: Zapata-Martínez J, Sánchez-Toranzo G, Chaín F, Catalán CA, Bühler MI. Effect of guaianolides in the meiosis reinitiation of amphibian oocytes. Zygote. 2017 Feb;25(1):10-16. doi: 10.1017/S0967199416000265. Epub 2016 Nov 3. PubMed PMID: 27806737.
3: Ratovitski EA. Dehydroleucodine induces a TP73-dependent transcriptional regulation of multiple cell death target genes in human glioblastoma cells. Anticancer Agents Med Chem. 2016 Sep 23. [Epub ahead of print] PubMed PMID: 27671304.
4: Ordóñez PE, Sharma KK, Bystrom LM, Alas MA, Enriquez RG, Malagón O, Jones DE, Guzman ML, Compadre CM. Dehydroleucodine, a Sesquiterpene Lactone from Gynoxys verrucosa, Demonstrates Cytotoxic Activity against Human Leukemia Cells. J Nat Prod. 2016 Apr 22;79(4):691-6. doi: 10.1021/acs.jnatprod.5b00383. Epub 2016 Apr 8. PubMed PMID: 27057812.
5: Costantino VV, Lobos-Gonzalez L, Ibañez J, Fernandez D, Cuello-Carrión FD, Valenzuela MA, Barbieri MA, Semino SN, Jahn GA, Quest AF, Lopez LA. Dehydroleucodine inhibits tumor growth in a preclinical melanoma model by inducing cell cycle arrest, senescence and apoptosis. Cancer Lett. 2016 Mar 1;372(1):10-23. doi: 10.1016/j.canlet.2015.12.004. Epub 2015 Dec 21. PubMed PMID: 26718258.
6: Mustafi S, Veisaga ML, López LA, Barbieri MA. A Novel Insight into Dehydroleucodine Mediated Attenuation of Pseudomonas aeruginosa Virulence Mechanism. Biomed Res Int. 2015;2015:216097. doi: 10.1155/2015/216097. Epub 2015 Nov 16. PubMed PMID: 26640783; PubMed Central PMCID: PMC4658400.
7: Zapata-Martínez J, Medina MF, Gramajo-Bühler MC, Sánchez-Toranzo G. Participation of PLA2 and PLC in DhL-induced activation of Rhinella arenarum oocytes. Zygote. 2016 Aug;24(4):495-501. doi: 10.1017/S096719941500043X. Epub 2015 Sep 9. PubMed PMID: 26350822.
8: Bailon-Moscoso N, González-Arévalo G, Velásquez-Rojas G, Malagon O, Vidari G, Zentella-Dehesa A, Ratovitski EA, Ostrosky-Wegman P. Phytometabolite Dehydroleucodine Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Human Astrocytoma Cells through p73/p53 Regulation. PLoS One. 2015 Aug 26;10(8):e0136527. doi: 10.1371/journal.pone.0136527. eCollection 2015. Erratum in: PLoS One. 2017 Mar 9;12 (3):e0173648. PubMed PMID: 26309132; PubMed Central PMCID: PMC4550445.
9: Medina MF, Bühler MI, Sánchez-Toranzo G. Chemical activation in Rhinella arenarum oocytes: effect of dehydroleucodine (DhL) and its hydrogenated derivative (2H-DhL). Zygote. 2015 Dec;23(6):924-32. doi: 10.1017/S0967199414000641. Epub 2014 Nov 26. PubMed PMID: 25424172.
10: Jimenez V, Kemmerling U, Paredes R, Maya JD, Sosa MA, Galanti N. Natural sesquiterpene lactones induce programmed cell death in Trypanosoma cruzi: a new therapeutic target? Phytomedicine. 2014 Sep 25;21(11):1411-8. doi: 10.1016/j.phymed.2014.06.005. Epub 2014 Jul 8. PubMed PMID: 25022207.
11: Barrera P, Sülsen VP, Lozano E, Rivera M, Beer MF, Tonn C, Martino VS, Sosa MA. Natural Sesquiterpene Lactones Induce Oxidative Stress in Leishmania mexicana. Evid Based Complement Alternat Med. 2013;2013:163404. doi: 10.1155/2013/163404. Epub 2013 Jun 4. PubMed PMID: 23861697; PubMed Central PMCID: PMC3687511.
12: Costantino VV, Mansilla SF, Speroni J, Amaya C, Cuello-Carrión D, Ciocca DR, Priestap HA, Barbieri MA, Gottifredi V, Lopez LA. The sesquiterpene lactone dehydroleucodine triggers senescence and apoptosis in association with accumulation of DNA damage markers. PLoS One. 2013;8(1):e53168. doi: 10.1371/journal.pone.0053168. Epub 2013 Jan 14. PubMed PMID: 23341930; PubMed Central PMCID: PMC3544853.
13: Lozano E, Barrera P, Salinas R, Vega I, Nieto M, Tonn C, Kemmerling U, Mortara RA, Sosa MA. Sesquiterpene lactones and the diterpene 5-epi-icetexone affect the intracellular and extracellular stages of Trypanosoma cruzi. Parasitol Int. 2012 Dec;61(4):628-33. doi: 10.1016/j.parint.2012.06.005. Epub 2012 Jun 23. PubMed PMID: 22735296.
14: Bevacqua RJ, Pereyra-Bonnet F, Olivera R, Hiriart MI, Sipowicz P, Fernandez-Martín R, Radrizzani M, Salamone DF. Production of IVF transgene-expressing bovine embryos using a novel strategy based on cell cycle inhibitors. Theriogenology. 2012 Jul 1;78(1):57-68. doi: 10.1016/j.theriogenology.2012.01.020. Epub 2012 Apr 10. PubMed PMID: 22494679.
15: Vera ME, Persia FA, Mariani ML, Rudolph MI, Fogal TH, Ceñal JP, Favier LS, Tonn CE, Penissi AB. Activation of human leukemic mast cell line LAD2 is modulated by dehydroleucodine and xanthatin. Leuk Lymphoma. 2012 Sep;53(9):1795-803. doi: 10.3109/10428194.2012.662644. Epub 2012 May 29. PubMed PMID: 22300345.
16: Moreno LE, Juárez AO, Pelzer LE. Lethal effect of dehydroleucodine (DhL) on amphibian Bufo arenarum embryos. Food Chem Toxicol. 2012 Mar;50(3-4):672-4. doi: 10.1016/j.fct.2011.12.037. Epub 2012 Jan 3. PubMed PMID: 22240414.
17: Galvis A, Marcano A, Stefancin C, Villaverde N, Priestap HA, Tonn CE, Lopez LA, Barbieri MA. The effect of dehydroleucodine in adipocyte differentiation. Eur J Pharmacol. 2011 Dec 5;671(1-3):18-25. doi: 10.1016/j.ejphar.2011.09.033. Epub 2011 Sep 19. PubMed PMID: 21963454; PubMed Central PMCID: PMC3401420.
18: Ordóñez PE, Quave CL, Reynolds WF, Varughese KI, Berry B, Breen PJ, Malagón O, Smeltzer MS, Compadre CM. Sesquiterpene lactones from Gynoxys verrucosa and their anti-MRSA activity. J Ethnopharmacol. 2011 Sep 2;137(2):1055-9. doi: 10.1016/j.jep.2011.07.012. Epub 2011 Jul 12. PubMed PMID: 21782013; PubMed Central PMCID: PMC3159821.
19: Suhaiman L, Carlos de-Rosas J, Sartor T, Palmada N, Giordano OS, Lopez LA. Effect of dehydroleucodine on the reproductive tract of male mice. Andrologia. 2011 Oct;43(5):297-302. doi: 10.1111/j.1439-0272.2010.01053.x. Epub 2011 Jun 30. PubMed PMID: 21714796.
20: Wendel GH, María AO, Aguilar CF, Pelzer LE. Effect of dehydroleucodine on intestinal transit: structural basis of the interaction with the α(2)-adrenergic receptor. Eur Biophys J. 2011 Aug;40(8):981-6. doi: 10.1007/s00249-011-0716-1. Epub 2011 Jun 14. PubMed PMID: 21671152.

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